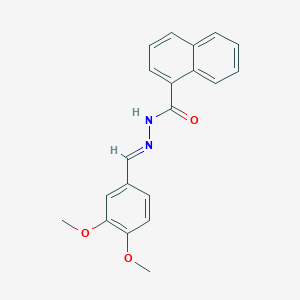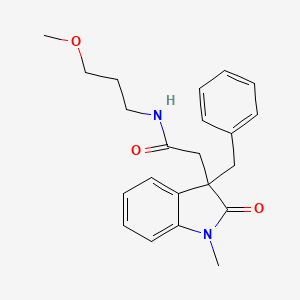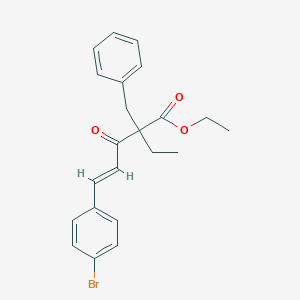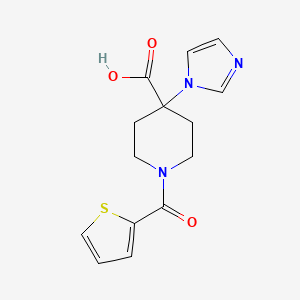
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide, commonly known as DMN, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMN is a naphthohydrazide derivative that has shown promising results in various studies, including anti-inflammatory, anti-cancer, and anti-diabetic activities.
作用機序
The mechanism of action of DMN is not fully understood. However, studies suggest that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. DMN has also been reported to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
DMN has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. DMN has also been found to improve glucose metabolism and insulin sensitivity, which are essential for the prevention and management of diabetes.
実験室実験の利点と制限
DMN has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its pharmacological properties have been extensively studied. DMN is also relatively stable and can be easily stored. However, DMN has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its application in some studies. In addition, DMN has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
将来の方向性
There are several future directions for DMN research. One potential area of research is the development of DMN analogs with improved pharmacological properties, such as increased solubility and selectivity. Another potential area of research is the investigation of DMN's potential use in combination therapy with other drugs for the treatment of various diseases. Furthermore, more studies are needed to understand the pharmacokinetics and toxicity of DMN in vivo, which will be essential for its potential clinical application.
Conclusion:
In conclusion, DMN is a chemical compound that has shown promising results in various scientific research studies. It has exhibited anti-inflammatory, anti-cancer, and anti-diabetic activities and has the potential for future clinical application. DMN's pharmacological properties have been extensively studied, and its synthesis method is relatively simple. However, more studies are needed to understand its pharmacokinetics and toxicity in vivo, and further research is needed to develop DMN analogs with improved pharmacological properties.
合成法
DMN can be synthesized through a simple condensation reaction between 3,4-dimethoxybenzaldehyde and 1-naphthohydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is obtained through recrystallization.
科学的研究の応用
DMN has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. DMN has also shown anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, DMN has been reported to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
特性
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-11-10-14(12-19(18)25-2)13-21-22-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,1-2H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMLQFGOMWXSI-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5291541.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)

![2,3,5-trimethyl-7-[3-(2-methyl-1-piperidinyl)-1-azetidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5291591.png)
![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
